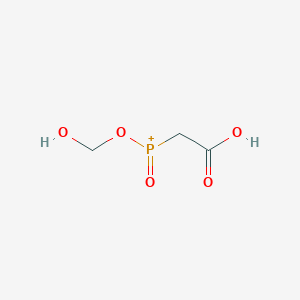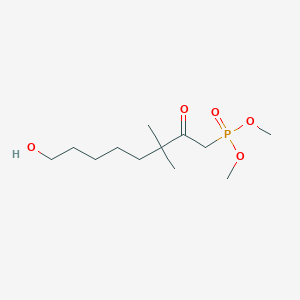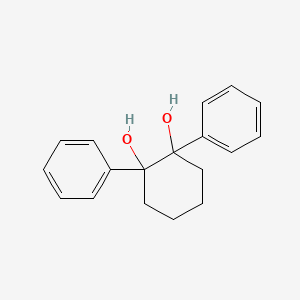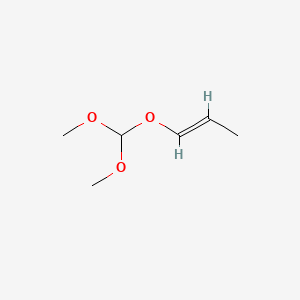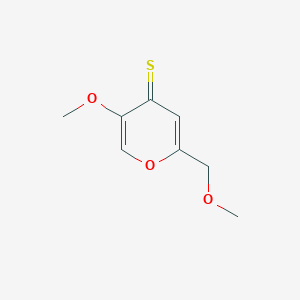
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ester functional group, a chloro substituent, and a propylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate typically involves multiple steps:
Nitration: The starting material, 2-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with propylamine to form the propylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The propylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylbenzoate: Lacks the propylamino group, making it less versatile in biological applications.
Ethyl 4-methyl-6-(propylamino)benzoate: Lacks the chloro group, potentially affecting its chemical reactivity and biological activity.
Ethyl 2-chloro-4-methylbenzoic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-chloro-4-methyl-6-(propylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and propylamino groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65691-97-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
ethyl 2-chloro-4-methyl-6-(propylamino)benzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-4-6-15-11-8-9(3)7-10(14)12(11)13(16)17-5-2/h7-8,15H,4-6H2,1-3H3 |
InChI Key |
CSPIDPPWCAITNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


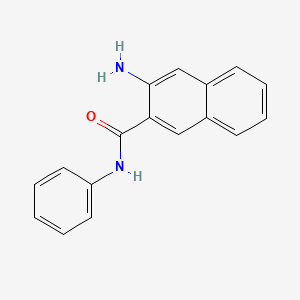
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
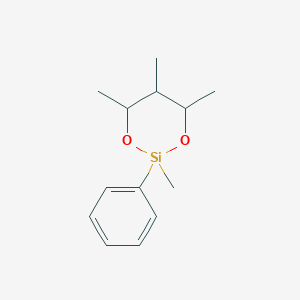
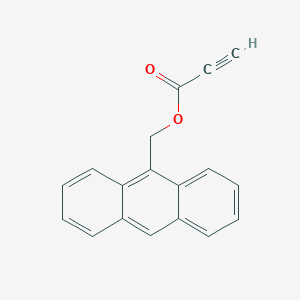
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)


